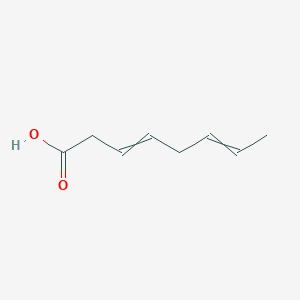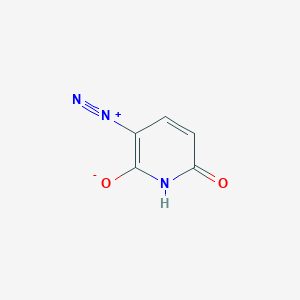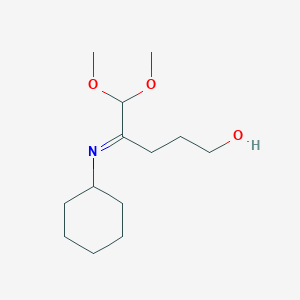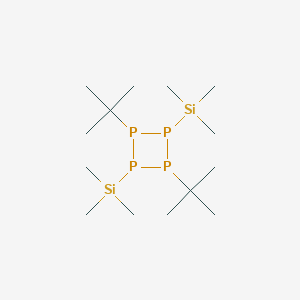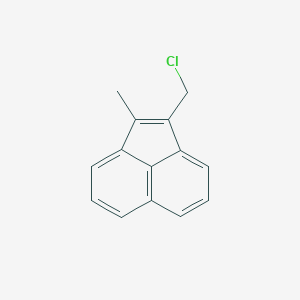
1-(Chloromethyl)-2-methylacenaphthylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-2-methylacenaphthylene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of a chloromethyl group and a methyl group attached to an acenaphthylene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-methylacenaphthylene can be synthesized through several methods. One common approach involves the chloromethylation of 2-methylacenaphthylene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The crude product is often purified through crystallization or distillation to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-2-methylacenaphthylene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Substitution: Formation of hydroxymethyl or aminomethyl derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-2-methylacenaphthylene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-2-methylacenaphthylene involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This can result in the modification of proteins, nucleic acids, and other cellular components, potentially affecting their function and activity .
Comparación Con Compuestos Similares
1-Chloromethylnaphthalene: Similar in structure but lacks the methyl group on the acenaphthylene backbone.
2-Chloromethylacenaphthylene: Differs in the position of the chloromethyl group.
1-Methylacenaphthylene: Lacks the chloromethyl group but has a similar acenaphthylene backbone.
Uniqueness: 1-(Chloromethyl)-2-methylacenaphthylene is unique due to the presence of both chloromethyl and methyl groups on the acenaphthylene backbone.
Propiedades
Número CAS |
72526-92-2 |
|---|---|
Fórmula molecular |
C14H11Cl |
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
1-(chloromethyl)-2-methylacenaphthylene |
InChI |
InChI=1S/C14H11Cl/c1-9-11-6-2-4-10-5-3-7-12(14(10)11)13(9)8-15/h2-7H,8H2,1H3 |
Clave InChI |
FFPMMKOJTJWQPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC3=C2C1=CC=C3)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate](/img/structure/B14466966.png)
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14466974.png)

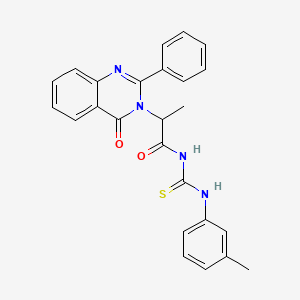
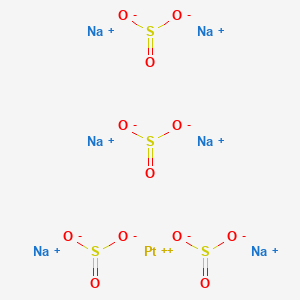
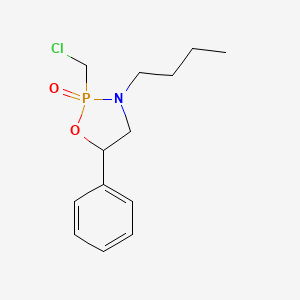
![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
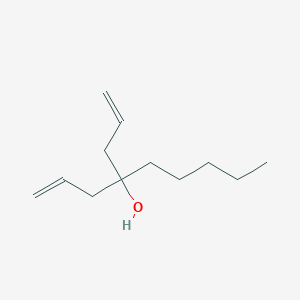
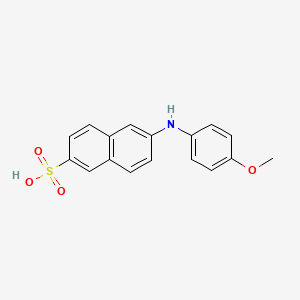
![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
